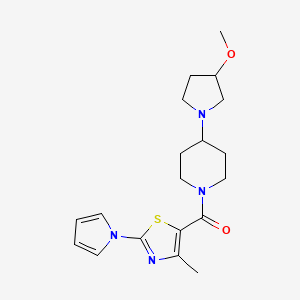

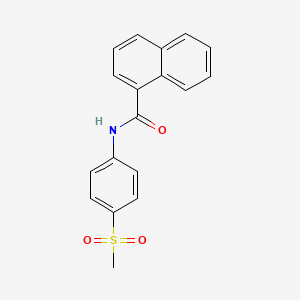

![molecular formula C6H6N4OS B2493284 7-Mercapto-2-methyl-5H-pyrazolo[1,5-d][1,2,4]-triazin-4-one CAS No. 40535-03-3](/img/structure/B2493284.png)

7-Mercapto-2-methyl-5H-pyrazolo[1,5-d][1,2,4]-triazin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrazolo[1,5-d][1,2,4]triazines, a category to which our compound of interest belongs, involves several methods, including one-step reactions from specific starting materials or alternative multi-step reactions that yield various derivatives through different intermediates. For instance, pyrazolo[1,5-a]-[1,3,5]-triazines have been obtained efficiently from S, S-diethyl aroyliminodithiocarbonates and 5-amino-3-methylpyrazole through a direct one-step reaction or by an alternative two-step reaction from aroyl isothiocyanates, leading to thiourea derivatives which, after further reactions, afford the desired compounds (Insuasty et al., 2006).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-d][1,2,4]triazines has been elucidated through various analytical techniques, including X-ray crystallography. These studies reveal the precise geometric parameters and crystal systems in which these compounds crystallize. For example, the crystal and molecular structure of a closely related compound, 7-methyl-5-phenyl-1H-pyrazolo[4,3-e]tetrazolo[4,5-b][1,2,4]triazine, was determined, showcasing its monoclinic system and planar conformation, which is stabilized by intramolecular interactions (Mojzych et al., 2005).

Chemical Reactions and Properties

The reactivity of pyrazolo[1,5-d][1,2,4]triazines under various conditions has been explored, demonstrating their potential in synthesizing biologically active compounds. For example, 7-amino-substituted 4-aminopyrazolo[1,5-a][1,3,5]triazine-8-carbonitriles were synthesized via a three-component reaction, indicating the versatility and reactivity of this class of compounds in facilitating the generation of compound libraries for drug discovery (Lim et al., 2015).

科学的研究の応用

Microwave-Assisted Synthesis of Fused 1,2,4-Triazines

7-Mercapto-2-methyl-5H-pyrazolo[1,5-d][1,2,4]-triazin-4-one and its derivatives have been synthesized using microwave irradiation, indicating a rapid and efficient method of production. These compounds have shown cytotoxic activity against different cancer cell lines, suggesting potential applications in cancer treatment (Saad, Youssef, & Mosselhi, 2011).

Reactivity and Synthesis of Derivatives

The compound's reactivity has been explored, leading to the synthesis of various derivatives by reacting with different agents. These derivatives are structurally confirmed through spectral data and could have pharmacological applications (Mironovich & Shcherbinin, 2014).

Nucleophilic Substitution Reactions

Studies have examined the reactions of the compound at the nitrogen atom of the heterocycle and at the mercapto group, indicating its versatile reactivity which can be harnessed for creating bioactive molecules (Mironovich & Shcherbinin, 2016).

Biological Activities and Applications

Potential Antimicrobial Agents

Compounds synthesized from this compound have shown antibacterial and antifungal activity against a variety of microorganisms. These findings suggest the compound's utility in developing new antimicrobial agents (Ashok & Holla, 2007).

Synthetic Utility in Pharmacologically Significant Compounds

The compound has been utilized as a building block for a diverse range of fused [1,2,4]triazoles with pharmacological interest. This indicates its importance in the synthesis of functionalized heterocyclic compounds used in pharmaceuticals (Riyadh, Abolibda, Sayed, & Gomha, 2022).

Structural Studies

X-ray Crystallography for Structure Elucidation

The crystal and molecular structure of derivatives have been reported, revealing insights into the compound's molecular conformation and intermolecular interactions, which are essential for understanding its chemical and biological properties (Mojzych, Karczmarzyk, & Rykowski, 2005).

将来の方向性

The development of new synthetic routes towards pyrazoloazines for their biological and medicinal exploration is an attractive area for researchers throughout the world . This work not only underscores the synthetic utility of the devised protocol but also highlights the promising potential of these glycohybrids as candidates for further anticancer therapeutic exploration .

作用機序

Target of Action

Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel inhibitors of cyclin-dependent kinase 2 (cdk2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .

Mode of Action

Similar compounds have been shown to inhibit cdk2, thereby disrupting the cell cycle and inhibiting the growth of cancer cells .

Biochemical Pathways

By inhibiting cdk2, it can be inferred that the compound may disrupt the cell cycle, particularly the transition from the g1 phase to the s phase .

Result of Action

Similar compounds have shown significant cytotoxic activities against various cell lines , suggesting that 7-Mercapto-2-methyl-5H-pyrazolo[1,5-d][1,2,4]-triazin-4-one may have similar effects.

特性

IUPAC Name |

2-methyl-7-sulfanylidene-5,6-dihydropyrazolo[1,5-d][1,2,4]triazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4OS/c1-3-2-4-5(11)7-8-6(12)10(4)9-3/h2H,1H3,(H,7,11)(H,8,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYLOFYWUZSKRDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=C1)C(=O)NNC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Chloro-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2493204.png)

![7-(4-((2-nitrophenyl)sulfonyl)piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2493205.png)

![(Z)-2-cyano-3-[3-(4-methoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]-N-(4-methylphenyl)prop-2-enamide](/img/structure/B2493211.png)

![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2493213.png)

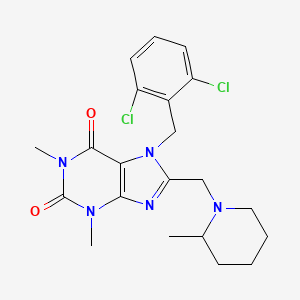

![N-benzyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide](/img/structure/B2493214.png)

![N-Benzyl-2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2493217.png)

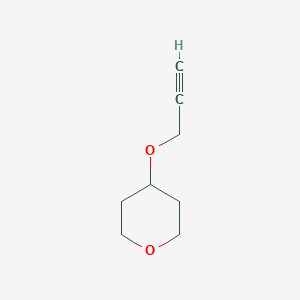

![1-Benzhydryl-3-(octahydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2493220.png)